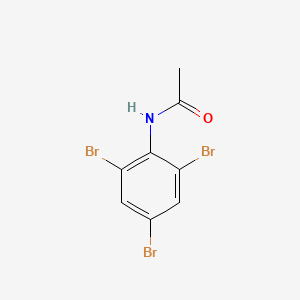
N-(2,4,6-Tribromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Tribromophenyl)acetamide: is an organic compound with the molecular formula C8H6Br3NO . It is known for its distinctive structure, which includes three bromine atoms attached to a phenyl ring and an acetamide group. This compound is often used in various chemical and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2,4,6-Tribromophenyl)acetamide can be synthesized through the bromination of acetanilide. The process involves the following steps:
Bromination: Acetanilide is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. This results in the formation of 2,4,6-tribromoacetanilide.
Purification: The product is then purified through crystallization from ethanol.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4,6-Tribromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of less brominated acetanilide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,4,6-Tribromophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes.
Industry: In the industrial sector, this compound is used as a flame retardant and in the production of polymers. Its brominated structure makes it effective in reducing the flammability of materials .
Mécanisme D'action
The mechanism of action of N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: Similar in structure but lacks the acetamide group.
N-(2,4,6-Tribromophenyl)ethanamide: Similar but with slight variations in the acetamide group.
Uniqueness: N-(2,4,6-Tribromophenyl)acetamide is unique due to its combination of brominated phenyl and acetamide groups. This structure provides it with distinct chemical properties and reactivity compared to other brominated compounds .
Propriétés
Numéro CAS |
607-93-2 |
|---|---|
Formule moléculaire |
C8H6Br3NO |
Poids moléculaire |
371.85 g/mol |
Nom IUPAC |
N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H6Br3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
Clé InChI |
FQSQCZNNIXYDIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


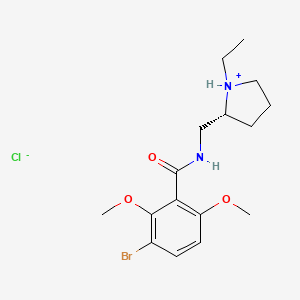
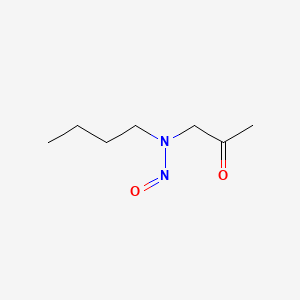


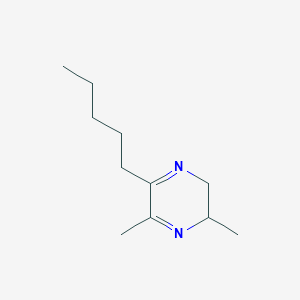
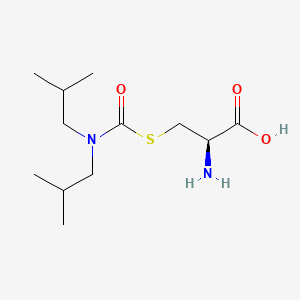

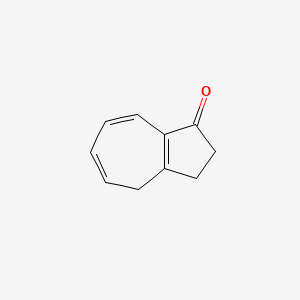

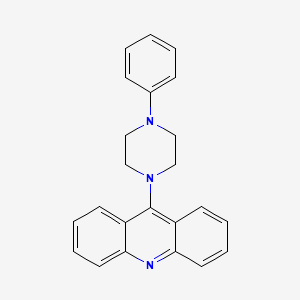
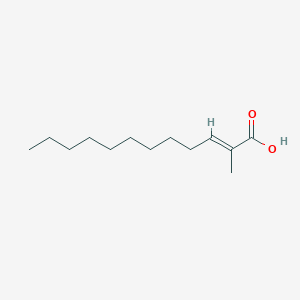
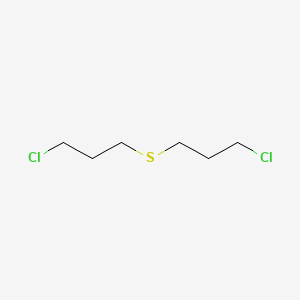
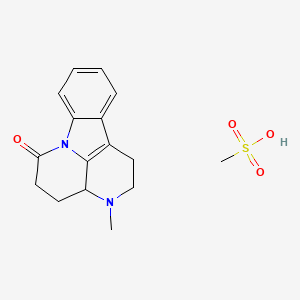
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
